(4-Chloro-6-methylpyridin-3-yl)methanamine chemical structure and properties
(4-Chloro-6-methylpyridin-3-yl)methanamine chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block characterized by a trisubstituted pyridine core.[1] Its utility in drug discovery stems from its orthogonal reactivity profile : the 4-chloro substituent serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-aminomethyl group provides a nucleophilic anchor for amide coupling or reductive amination. This "dual-handle" architecture makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors where the pyridine nitrogen can function as a hinge binder.
Molecular Architecture & Physiochemical Profile
The compound features a pyridine ring substituted at the 3, 4, and 6 positions.[2][3] The electronic environment is dominated by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, which significantly reduces the basicity of the ring nitrogen compared to unsubstituted pyridine. Conversely, the primary amine on the methylene linker retains typical aliphatic amine basicity.
Key Properties Table
| Property | Value / Description | Note |
| CAS Number | 1060810-06-1 | |
| IUPAC Name | (4-Chloro-6-methylpyridin-3-yl)methanamine | |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; often stored as HCl salt |
| LogP (Calc) | ~1.50 | Lipophilic enough for CNS penetration |
| TPSA | 38.91 Ų | Favorable for membrane permeability |
| pKa (Pyridine N) | ~3.5 (Predicted) | Lowered by 4-Cl inductive effect |
| pKa (Amine N) | ~9.2 (Predicted) | Typical primary aliphatic amine |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Structural Analysis (DOT Diagram)
The following diagram illustrates the core numbering and electronic vectors influencing reactivity.
Caption: Electronic vectors defining the reactivity of the trisubstituted pyridine core.
Synthetic Pathways & Process Chemistry[3]
The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine typically proceeds via the reduction of the corresponding nitrile precursor. The preservation of the C4-chlorine atom during reduction is the critical process parameter, as standard hydrogenations (Pd/C, H₂) can lead to hydrodehalogenation.
Retrosynthetic Analysis
The most robust route traces back to 4-hydroxy-6-methylnicotinonitrile , which is chlorinated and then selectively reduced.
Protocol: Selective Nitrile Reduction (Cobalt Boride Method)
This method is preferred over catalytic hydrogenation for its chemoselectivity, avoiding the displacement of the chlorine atom.
Reagents:
-
Precursor: 4-Chloro-6-methylnicotinonitrile (CAS 38875-76-2)[4]
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Reductant: Sodium Borohydride (NaBH₄)[5]
-
Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂[5]·6H₂O)
-
Solvent: Methanol (anhydrous)[5]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-chloro-6-methylnicotinonitrile (1.0 equiv) and CoCl₂·6H₂O (0.5 equiv) in anhydrous methanol (0.2 M concentration). The solution will appear deep purple/pink.
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Reduction: Add NaBH₄ (5.0 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt Boride) will occur.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS for the disappearance of the nitrile (M+H 153) and appearance of the amine (M+H 157).
-
Quench: Cool to 0°C and carefully add 1N HCl until pH < 2 to decompose borate complexes. Stir for 30 minutes.
-
Workup: Basify with NH₄OH to pH > 10. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via flash chromatography (Amine-functionalized silica or DCM/MeOH/NH₃ gradient).
Synthesis Workflow Diagram
Caption: Step-wise synthesis emphasizing the critical reduction step to preserve the chloro-substituent.
Reactivity & Functionalization
This scaffold offers versatile divergent synthesis pathways. The C4-position is activated for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed couplings, while the primary amine is ready for amide bond formation.
Divergent Synthesis Map
Caption: Divergent synthetic utility of the scaffold showing C4 and amine functionalization pathways.
Mechanistic Insight: Regioselectivity
In SₙAr reactions, the C4 position is significantly more electrophilic than C2 or C6 due to the para-relationship with the pyridine nitrogen (though C2 is also active, the 6-methyl group sterically hinders C2 and electronically deactivates it slightly via hyperconjugation). The C4-Cl is therefore the primary site for displacement.
Analytical Characterization
Validating the structure requires checking specific NMR signatures that confirm the regiochemistry.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H): C2-H. The most deshielded proton, singlet due to lack of adjacent protons.
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δ 7.40 (s, 1H): C5-H. Singlet (or weak doublet due to long-range coupling).
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δ 3.75 (s, 2H): -CH ₂-NH₂. Benzylic-type methylene.[6]
-
δ 1.80 (br s, 2H): -NH ₂. Exchangeable with D₂O.
-
-
MS (ESI):
-
m/z: 157.04 [M+H]⁺ (³⁵Cl isotope).
-
Isotope Pattern: Distinct 3:1 ratio of 157:159 peaks confirms the presence of one chlorine atom.
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Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines. Retrieved from [Link]
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Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction. Beilstein J. Org. Chem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. 4-Chloro-2-methoxy-6-methylnicotinonitrile | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. atlantis-press.com [atlantis-press.com]
